Evidence Item 1: Stereochemical Purity and Configuration
The target (R)-enantiomer (CAS: 261380-20-5) is distinguished from its (S)-counterpart (CAS: 261165-06-4) by its specific optical rotation . This property is critical for confirming identity and stereochemical integrity, which directly impacts the formation of the intended diastereomer in peptide coupling reactions.
| Evidence Dimension | Optical Rotation ([α]²⁰ᴅ) |
|---|---|
| Target Compound Data | +47 ± 3° (c=1 in EtOH) |
| Comparator Or Baseline | Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid: -46 ± 2° (c=1 in EtOH or AcOH) |
| Quantified Difference | Opposite sign of rotation; magnitude ~93° difference |
| Conditions | Polarimetry at 20°C, c=1 in specified solvent |
Why This Matters
Ensures procurement of the correct stereoisomer for synthesizing a specific diastereomeric target, preventing experimental failure due to enantiomeric impurity.
